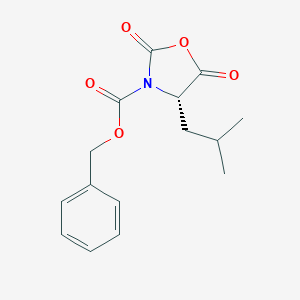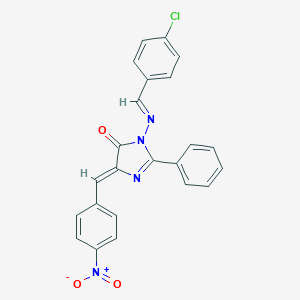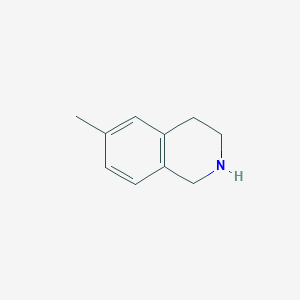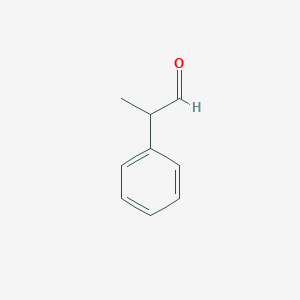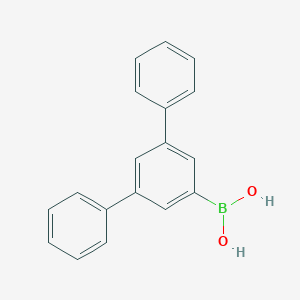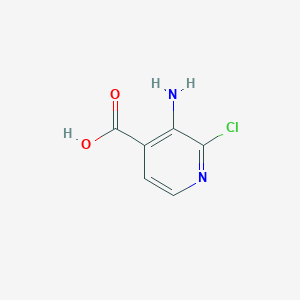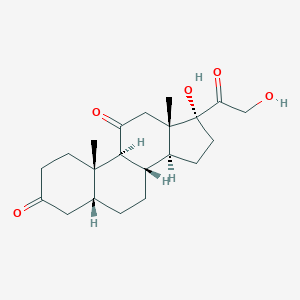
5-二氢可的松
描述
5-BETA-DIHYDROCORTISONE, also known as 17alpha,21-Dihydroxy-5beta-pregnane-3,11,20-trione, is a steroid hormone derivative. It is part of the C21 steroid family, which includes glucocorticoids and mineralocorticoids. This compound plays a significant role in various biological processes, particularly in the metabolism of cortisol and other corticosteroids .
科学研究应用
5-BETA-DIHYDROCORTISONE has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and metabolism.
Biology: It serves as a model compound for studying the biological effects of corticosteroids.
Medicine: It is used in the development of corticosteroid-based drugs and in the study of diseases related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Industry: It is used in the production of various pharmaceutical formulations and as an intermediate in the synthesis of other steroid compounds
作用机制
5-Dihydrocortisone, also known as 5beta-Dihydrocortisone or 4,5beta-Dihydrocortisone, is an endogenous steroid . This compound has a significant role in the human body, and understanding its mechanism of action can provide insights into its therapeutic potential and physiological significance.
Target of Action
The primary target of 5-Dihydrocortisone is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
5-Dihydrocortisone binds to the glucocorticoid receptor, forming a receptor-ligand complex . This complex then translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
5-Dihydrocortisone is formed from cortisone by 5β-reductase . It is part of the complex metabolic pathways of steroids, contributing to the regulation of steroid metabolism .
Pharmacokinetics
Hydrocortisone has an oral bioavailability of 96 ± 20% . It is metabolized by 11β-Hydroxysteroid dehydrogenases, among others . The elimination half-life of hydrocortisone is 1.2–2.0 hours .
Result of Action
The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to anti-inflammatory and anti-apoptotic effects . It also improves vascular functions and has anti-oxidative stress properties .
Action Environment
The action, efficacy, and stability of 5-Dihydrocortisone can be influenced by various environmental factors. For instance, the potential abuse of corticosteroids could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis .
生化分析
Biochemical Properties
5-Dihydrocortisone is a metabolite of cortisone, produced through the action of the enzyme 5beta-reductase (AKR1D1) in the liver . This enzyme catalyzes the reduction of the double bond between the 4th and 5th carbon atoms of cortisone, resulting in the formation of 5-Dihydrocortisone. The compound interacts with various enzymes and proteins, including 11beta-hydroxysteroid dehydrogenase, which further converts it into other metabolites . These interactions are crucial for maintaining the balance of steroid hormones in the body and regulating metabolic processes.
Cellular Effects
5-Dihydrocortisone influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the hypothalamus-hypophysis-adrenal axis, which plays a critical role in the body’s response to stress . Additionally, 5-Dihydrocortisone can modulate the activity of glucocorticoid receptors, thereby influencing the expression of genes involved in inflammation, immune response, and metabolism . These effects highlight the compound’s importance in maintaining cellular homeostasis and responding to physiological changes.
Molecular Mechanism
At the molecular level, 5-Dihydrocortisone exerts its effects through binding interactions with glucocorticoid receptors and other biomolecules. The compound can act as an agonist or antagonist, depending on the context, and modulate the activity of these receptors . This modulation leads to changes in gene expression, enzyme activity, and cellular signaling pathways. For example, 5-Dihydrocortisone can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and promoting tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Dihydrocortisone can vary over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that 5-Dihydrocortisone can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal dynamics when studying the compound’s effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 5-Dihydrocortisone in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting tissue repair . At high doses, 5-Dihydrocortisone can cause adverse effects, including toxicity and disruption of metabolic processes . These dose-dependent effects highlight the need for careful consideration of dosage when using 5-Dihydrocortisone in research and therapeutic applications.
Metabolic Pathways
5-Dihydrocortisone is involved in several metabolic pathways, including the metabolism of steroid hormones. The compound is produced from cortisone through the action of 5beta-reductase and can be further metabolized by enzymes such as 11beta-hydroxysteroid dehydrogenase . These metabolic pathways are essential for regulating the levels of active and inactive steroid hormones in the body and maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Dihydrocortisone is transported and distributed through interactions with transporters and binding proteins . The compound can bind to corticosteroid-binding globulin and serum albumin, which facilitate its transport in the bloodstream and its distribution to target tissues . These interactions are crucial for ensuring that 5-Dihydrocortisone reaches its sites of action and exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Dihydrocortisone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, 5-Dihydrocortisone can localize to the nucleus, where it interacts with glucocorticoid receptors and modulates gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and its role in cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BETA-DIHYDROCORTISONE typically involves the reduction of cortisone or cortisol. One common method is the catalytic hydrogenation of cortisone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of 5-BETA-DIHYDROCORTISONE follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-BETA-DIHYDROCORTISONE undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cortisone.
Reduction: It can be reduced to form 5beta-dihydrocortisol.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are employed
Major Products Formed
Oxidation: Cortisone
Reduction: 5beta-Dihydrocortisol
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
Similar Compounds
- Cortisone
- Cortisol
- Prednisolone
- 5beta-Dihydrocortisol
- Tetrahydrocortisone
Uniqueness
5-BETA-DIHYDROCORTISONE is unique due to its specific structure and the presence of hydroxyl groups at the 17 and 21 positions. This structural uniqueness allows it to participate in specific biochemical pathways and reactions that are distinct from other similar compounds .
属性
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWEYIBFOLMEM-FNLRALKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987415 | |
| Record name | 5beta-Dihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-54-2 | |
| Record name | (5β)-17,21-Dihydroxypregnane-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dihydrocortisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Dihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCORTISONE, (5.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 5-Dihydrocortisone was found at higher concentrations in the plasma of anoestrous sows compared to oestrous sows. What is the potential significance of this finding?
A1: While the study itself does not delve into the specific mechanisms or implications of elevated 5-Dihydrocortisone in anoestrous sows, this finding suggests a potential correlation between this metabolite and the regulation of the oestrous cycle in pigs. [] Further research is needed to determine whether 5-Dihydrocortisone plays a direct role in the biological processes governing oestrous or if its increased presence is a consequence of other physiological differences between the two groups of sows. This finding highlights the need for targeted investigations into the function and activity of 5-Dihydrocortisone within the context of reproductive physiology in pigs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


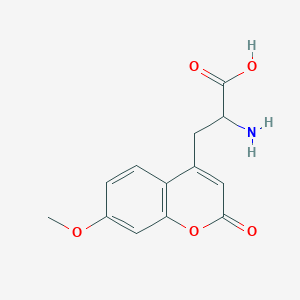
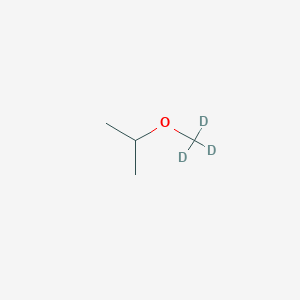
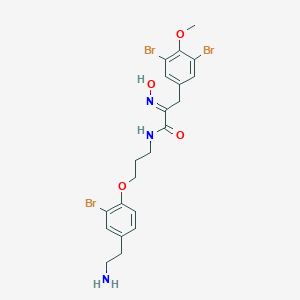
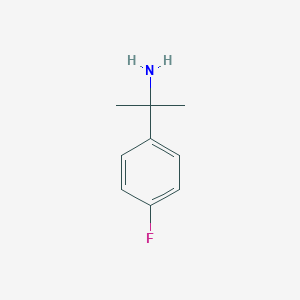

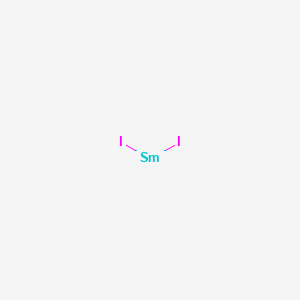
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
